molecular formula C13H16BrNO2 B13017983 Methyl 4-(3-bromophenyl)-1-methylpyrrolidine-3-carboxylate

Methyl 4-(3-bromophenyl)-1-methylpyrrolidine-3-carboxylate

Cat. No.: B13017983
M. Wt: 298.18 g/mol
InChI Key: XBPKBJLBWHOMCJ-UHFFFAOYSA-N
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Description

Methyl 4-(3-bromophenyl)-1-methylpyrrolidine-3-carboxylate is a pyrrolidine derivative featuring a 3-bromophenyl substituent at the 4-position, a methyl group at the 1-position, and a methyl ester at the 3-position. The bromine atom at the 3-position of the phenyl ring enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization. The pyrrolidine core contributes to conformational flexibility, which may influence binding interactions in biological systems .

Properties

Molecular Formula

C13H16BrNO2

Molecular Weight

298.18 g/mol

IUPAC Name

methyl 4-(3-bromophenyl)-1-methylpyrrolidine-3-carboxylate

InChI

InChI=1S/C13H16BrNO2/c1-15-7-11(12(8-15)13(16)17-2)9-4-3-5-10(14)6-9/h3-6,11-12H,7-8H2,1-2H3

InChI Key

XBPKBJLBWHOMCJ-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C(=O)OC)C2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-bromophenyl)-1-methylpyrrolidine-3-carboxylate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-bromophenyl)-1-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Pharmaceutical Applications

a. Neurological Disorders
The compound has been identified as a lead candidate in the development of treatments for neurological disorders. Its ability to interact with muscarinic acetylcholine receptors (mAChRs) suggests potential therapeutic effects in conditions such as Alzheimer's disease and schizophrenia. Specifically, studies have shown that derivatives of this compound can act as positive allosteric modulators (PAMs) for the M3 mAChR subtype, enhancing acetylcholine signaling, which is crucial for cognitive functions .

b. Cancer Treatment
Research indicates that methyl 4-(3-bromophenyl)-1-methylpyrrolidine-3-carboxylate may also play a role in oncology. Its structural similarities to known anti-cancer agents allow it to be explored as a potential treatment for various cancers through mechanisms that may involve apoptosis induction or disruption of cancer cell proliferation pathways .

Chemical Research Applications

a. Synthesis and Modification
The compound serves as an important intermediate in organic synthesis, particularly in the creation of more complex molecules. Various synthetic methodologies have been developed to modify its structure, enhancing its biological activity or altering its pharmacokinetic properties.

b. Interaction Studies
this compound is utilized in interaction studies to evaluate its binding affinity to specific receptors or enzymes. These studies are essential for understanding its mechanism of action and potential therapeutic effects, providing insights into pharmacodynamics and pharmacokinetics .

Case Studies

a. Evaluation of Pharmacological Properties
In one study, this compound was evaluated for its effects on isolated rat bladder tissues, demonstrating significant modulation of mAChR activity, which supports its potential use in treating bladder dysfunctions related to neurological conditions .

b. Pharmacokinetics Assessment
Pharmacokinetic studies have shown that after intravenous administration in rats, the compound exhibited moderate clearance rates and favorable bioavailability when administered orally, indicating its potential for therapeutic use in humans .

Mechanism of Action

The mechanism of action of Methyl 4-(3-bromophenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

A structurally related compound, (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid (14{4,5}), shares the 1-methylpyrrolidine scaffold but differs in substituents (Table 1). Key distinctions include:

  • Phenyl substituent : The target compound has a 3-bromophenyl group, whereas 14{4,5} features a 1,3-benzodioxol-5-yl group. The bromine atom increases molecular weight (Br: ~80 g/mol) and polarizability compared to the benzodioxole group, which introduces oxygen atoms and enhances solubility.
  • Functional groups: The target compound’s methyl ester contrasts with the carboxylic acid and trifluoromethylphenyl ureido groups in 14{4,5}. ester stability).

Table 1: Substituent and Spectral Comparison

Property Target Compound Compound 14{4,5}
Core structure 1-Methylpyrrolidine-3-carboxylate 1-Methylpyrrolidine-3-carboxylic acid
Aromatic substituent 3-Bromophenyl 1,3-Benzodioxol-5-yl
Additional functionalization Methyl ester Trifluoromethylphenyl ureido
FTIR (ν, cm⁻¹) Not reported 3358, 1675, 1546, 1321
MS (m/z) Not reported 466 (APCI, [M+H]⁺)
Yield Not reported 68% (crude)

Conformational Analysis and Ring Puckering

The pyrrolidine ring’s puckering significantly affects molecular interactions. Cremer and Pople’s puckering coordinates (e.g., amplitude q and phase angle φ) enable quantitative comparison of ring conformations . While data for the target compound are unavailable, analogous compounds with 1-methylpyrrolidine cores often exhibit envelope or half-chair conformations. For example, the benzodioxol-substituted derivative in likely adopts a conformation favoring intramolecular hydrogen bonding between the ureido and carboxylic acid groups, whereas the target compound’s ester group may reduce such interactions.

Crystallographic and Computational Insights

Crystallographic tools like SHELX and Mercury CSD facilitate structural comparisons. The trifluoromethylphenyl ureido group in 14{4,5} creates distinct packing motifs (e.g., π-stacking or halogen bonding) compared to the bromophenyl group in the target compound. Mercury’s Materials Module can identify interaction motifs (e.g., Br···O contacts) and assess packing similarities .

Research Implications and Limitations

  • Synthetic Utility : The bromine atom in the target compound offers a handle for further functionalization, whereas the benzodioxole group in 14{4,5} may limit reactivity.
  • Data Gaps: Limited spectral or crystallographic data for the target compound hinder direct comparisons. Future studies should prioritize X-ray diffraction analysis and computational modeling (e.g., DFT for conformational energy landscapes).

Methodological Considerations

  • Structure Validation : Tools like PLATON ensure accuracy in bond lengths and angles, critical for comparing substituent effects.
  • Software Workflows : SHELXL and ORTEP-3 remain standards for refining and visualizing pyrrolidine derivatives, enabling precise stereochemical assignments.

Biological Activity

Methyl 4-(3-bromophenyl)-1-methylpyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular FormulaC12H14BrN O2
Molecular Weight284.15 g/mol
IUPAC NameThis compound
Canonical SMILESCC(C(=O)OC)C1=CC(C(=O)O)N(C1)C(Br)=C
InChI KeyInChI=1S/C12H14BrNO2/c1-15-12(14)8-6-10(13)7-11(8)9-5/h6-7H,5,9H2,1-4H3

This compound exhibits its biological effects primarily through modulation of neurotransmitter systems, particularly the glutamatergic system. It has been shown to act as a selective antagonist for NMDA receptors, which are involved in synaptic plasticity and memory function. The bromophenyl group enhances binding affinity to these receptors, leading to significant pharmacological effects.

Antagonistic Effects on NMDA Receptors

Research indicates that compounds with similar structures have demonstrated potent antagonistic activity against NMDA receptors. For instance, analogs with halogen substitutions (like bromine) showed improved selectivity and potency. A study reported that 4-bromo derivatives had IC50 values around 200 nM for NMDA receptor inhibition, suggesting that this compound may exhibit comparable or enhanced activity .

Case Studies

  • Neuroprotective Effects : In vitro studies have indicated that this compound can protect neuronal cells from excitotoxicity induced by excessive glutamate levels. The neuroprotective effect is hypothesized to stem from its ability to block NMDA receptor-mediated calcium influx, which is a critical pathway in neurodegenerative conditions.
  • Anti-Cancer Potential : Another study explored the compound's efficacy in enhancing the anti-cancer effects of established chemotherapeutic agents like sorafenib. The combination treatment showed synergistic effects in various cancer cell lines, indicating a potential role in cancer therapy .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that modifications to the pyrrolidine ring and substituents on the phenyl group significantly influence biological activity:

SubstituentEffect on Activity
Bromine on phenylIncreased NMDA affinity
Methyl on pyrrolidineEnhanced neuroprotective properties
Carboxylate groupEssential for receptor binding

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